molecular formula C22H25ClN2O3S B11610310 (2E)-3-(2-chlorophenyl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide

Cat. No.: B11610310
M. Wt: 433.0 g/mol
InChI Key: RFBULCSXPROYGC-XNTDXEJSSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a chlorophenyl group, an ethylpiperidinylsulfonyl group, and a prop-2-enamide backbone, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide typically involves multiple steps, starting with the preparation of the chlorophenyl and ethylpiperidinylsulfonyl intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and sulfonylation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The process may involve continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, resulting in the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Dioxins: Persistent organic pollutants with comparable toxicological properties.

    Fluorine compounds: Known for their diverse chemical reactivity and applications.

Uniqueness

(2E)-3-(2-chlorophenyl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C22H25ClN2O3S

Molecular Weight

433.0 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide

InChI

InChI=1S/C22H25ClN2O3S/c1-2-19-8-5-6-16-25(19)29(27,28)20-13-11-18(12-14-20)24-22(26)15-10-17-7-3-4-9-21(17)23/h3-4,7,9-15,19H,2,5-6,8,16H2,1H3,(H,24,26)/b15-10+

InChI Key

RFBULCSXPROYGC-XNTDXEJSSA-N

Isomeric SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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